molecular formula C20H20N4O2S B4119373 N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B4119373
M. Wt: 380.5 g/mol
InChI Key: CYVYLFOIKJOKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It also induces apoptosis in cancer cells and inhibits tumor growth. Furthermore, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. The compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of research is the development of more effective and efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-12-19(25)26-17-13-15(5-6-16(14)17)22-20(27)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYLFOIKJOKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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